2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₀F₂OS It is characterized by the presence of a cyclopentanone ring substituted with a 2,4-difluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-difluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiophenol on the cyclopentanone ring. The reaction is conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted cyclopentanones
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The difluorophenylsulfanyl group can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound may also interfere with the function of proteins by forming covalent bonds or through non-covalent interactions, affecting signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a difluorophenylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10F2OS |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-7-4-5-10(8(13)6-7)15-11-3-1-2-9(11)14/h4-6,11H,1-3H2 |
InChI Key |
DNAJHWRCBLCSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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